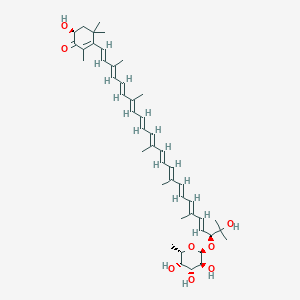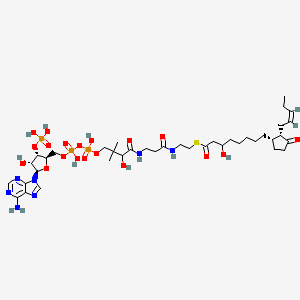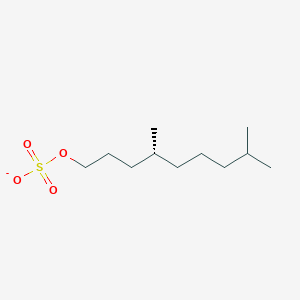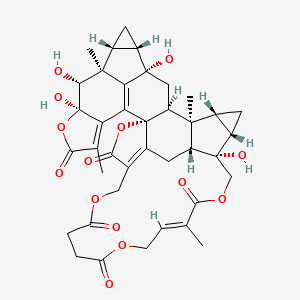
14(15)-EpETrE-EA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5Z,8Z,11Z)-14,15-epoxyicosatrienoyl]ethanolamine is an N-(polyunsaturated fatty acyl)ethanolamine obtained by formal epoxidation across the 14,15-double bond of anandamide. It has a role as a human xenobiotic metabolite. It is a N-(long-chain-acyl)ethanolamine, a N-(polyunsaturated fatty acyl)ethanolamine, an endocannabinoid and an epoxide. It derives from an anandamide and a 14,15-EET.
Applications De Recherche Scientifique
Accelerator Mass Spectrometry in Biological Samples
Accelerator Mass Spectrometry (AMS) has revolutionized the sensitivity and precision of radiocarbon dating, extending its applications from archaeological and geological samples to biological and environmental sciences. The method allows for the quantification of ^14C in biological samples at extremely low doses, beneficial for human health studies and pharmacokinetics without the need for large sample sizes or high substance concentrations. This advancement facilitates a wide range of studies, from drug metabolism and environmental exposure assessments to nutritional and aging research, by providing a highly sensitive means to trace the incorporation and turnover of labeled compounds in biological systems (McCartt et al., 2015).
Radiocarbon Dating Advancements
Radiocarbon dating techniques, through the development of AMS, have seen significant improvements, enabling precise dating of various samples, including microscale biological samples. This precision is crucial for understanding temporal dynamics in climate change, archaeology, and the carbon cycle. The AMS method's ability to analyze small sample sizes with high precision opens new avenues for studying carbon turnover in ecosystems, ancient dietary practices, and the temporal distribution of anthropogenic pollutants (Ramsey, 2009).
Metabolic Flux Analysis
In the field of metabolic research, the integration of ^13C and ^14C isotopic labeling with Metabolic Flux Analysis (MFA) provides insights into cellular metabolism and nutrient cycling. This approach allows for the detailed mapping of metabolic pathways and the quantification of fluxes within cellular systems, crucial for biotechnology, medical research, and understanding ecosystem dynamics. The development of software frameworks and analytical methods for MFA emphasizes the importance of integrating diverse data sets and human expertise in advancing our understanding of complex biological systems (Dalman et al., 2010).
Propriétés
Formule moléculaire |
C22H37NO3 |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
(5Z,8Z,11Z)-N-(2-hydroxyethyl)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienamide |
InChI |
InChI=1S/C22H37NO3/c1-2-3-12-15-20-21(26-20)16-13-10-8-6-4-5-7-9-11-14-17-22(25)23-18-19-24/h4,6-7,9-10,13,20-21,24H,2-3,5,8,11-12,14-19H2,1H3,(H,23,25)/b6-4-,9-7-,13-10- |
Clé InChI |
WYVHLKMCZZDTOU-ILYOTBPNSA-N |
SMILES isomérique |
CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO |
SMILES canonique |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)NCCO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide](/img/structure/B1264876.png)




![sodium;3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264886.png)




![N-[(2S,3S,4R)-1-(alpha-D-galactopyranosyloxy)-3,4-dihydroxyoctadecan-2-yl]-8-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B1264894.png)
